3-(Propylamino)cyclobutane-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
3-(propylamino)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C8H15NO2/c1-2-3-9-7-4-6(5-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |
InChI Key |
RNFKXTRZRIAKPQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1CC(C1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Step-by-Step Process
-
- Cyclobutane derivatives such as cyclobutanecarboxylic acid or cyclobutanone are commonly used as precursors.
- Functional groups are introduced sequentially to achieve the desired substitution.
-
- A propylamine group is introduced using nucleophilic substitution reactions.
- Conditions often involve the use of alkyl halides or tosylates as intermediates.
-
- Carboxylic acid functionality is introduced either by oxidation or hydrolysis of ester intermediates.
Reaction Conditions
- Mild reaction conditions are preferred to avoid decomposition of the cyclobutane ring.
- Solvents like THF or DMSO may be used, depending on the specific reaction steps.
Alternative Synthetic Routes
Route Based on Cyclobutanone
Cyclobutanone can serve as a precursor for introducing both the amino and carboxylic functionalities:
- React cyclobutanone with propylamine under reductive amination conditions.
- Oxidize or hydrolyze intermediates to introduce the carboxylic acid group.
Route Using Cyclobutanecarboxylic Acid
Cyclobutanecarboxylic acid can be directly modified:
- Use alkylation techniques to introduce the propylamino group.
- Protect and deprotect functional groups as necessary during synthesis.
Challenges in Synthesis
- The strain in the four-membered cyclobutane ring requires careful control of reaction conditions to prevent ring opening.
- Achieving high selectivity for the propylamino substitution without overreaction is critical.
Data Table: Summary of Synthetic Approaches
| Method | Starting Material | Key Reactions | Advantages | Challenges |
|---|---|---|---|---|
| Cyclobutanone-Based Synthesis | Cyclobutanone | Reductive amination, oxidation | Simple starting material | Ring strain management |
| Cyclobutanecarboxylic Acid Route | Cyclobutanecarboxylic acid | Alkylation, functional group protection | High selectivity potential | Functional group compatibility |
| Sequential Functionalization | Cyclobutane derivatives | Amination, carboxylation | Versatile approach | Requires intermediate purification |
Notes on Optimization
- Reaction temperature, solvent selection, and reagent purity significantly impact yield and selectivity.
- Employing catalytic systems (e.g., transition metals or organocatalysts) can enhance efficiency in amination or carboxylation steps.
Chemical Reactions Analysis
Types of Reactions
3-(Propylamino)cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The propylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Drug Development
3-(Propylamino)cyclobutane-1-carboxylic acid serves as an important intermediate in the synthesis of several pharmaceutical compounds. It has been identified as a precursor for various drugs targeting chronic inflammatory diseases and cancer treatments. The compound's structural properties allow it to be modified into active pharmaceutical ingredients (APIs) that exhibit therapeutic effects.
- Case Study: Synthesis of Kinase Inhibitors
The compound has been utilized in the synthesis of kinase inhibitors, which are crucial in cancer therapy. Its ability to form stable intermediates facilitates the development of potent inhibitors against specific kinases involved in tumor progression .
1.2 Antitumor Activity
Research indicates that derivatives of 3-(Propylamino)cyclobutane-1-carboxylic acid demonstrate significant antitumor activity. These derivatives have been tested in vitro and in vivo, showing promising results against various cancer cell lines.
- Example: ACK1 Antibody Development
The compound is involved in the synthesis of ACK1 antibodies, which target specific oncogenic pathways. The annual demand for this intermediate is projected to increase significantly as more related drugs enter clinical trials .
Synthetic Applications
2.1 Organic Synthesis
The compound is widely used in organic synthesis due to its unique cyclobutane structure, which allows for various functional group transformations. Its application in C–H activation reactions has opened new pathways for synthesizing complex organic molecules.
- Transannular C–H Functionalization
Recent studies have demonstrated the effectiveness of using 3-(Propylamino)cyclobutane-1-carboxylic acid in transannular C–H functionalization reactions, enabling the formation of diverse arylated products with high selectivity and yield .
Environmental Considerations
The synthesis methods for 3-(Propylamino)cyclobutane-1-carboxylic acid have evolved to be more environmentally friendly. New synthetic routes minimize the use of hazardous reagents and solvents, aligning with green chemistry principles.
- Sustainable Synthesis Techniques
Innovations in synthetic methodologies have led to processes that utilize less toxic materials and allow for solvent recycling, thus reducing environmental impact while maintaining high product yields .
Data Summary
Mechanism of Action
The mechanism of action of 3-(Propylamino)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The propylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
Comparison with Similar Cyclobutane Carboxylic Acid Derivatives
Structural Analogues and Substituent Effects
Key structural analogues differ in substituent type (amino, alkyl, aryl, or protected groups) and position on the cyclobutane ring. These variations influence physicochemical properties, reactivity, and applications.
Table 1: Structural and Physicochemical Comparisons
Key Differences and Functional Impacts
Amino vs. Alkyl/Aryl Substituents: The propylamino group in the target compound introduces hydrogen-bonding capability and basicity, contrasting with non-polar alkyl (e.g., pentyl ) or electron-withdrawing aryl groups (e.g., 4-hydroxyphenyl ). Compared to trans-3-aminocyclobutanecarboxylic acid (unsubstituted amino group), the propylamino side chain enhances lipophilicity and may improve membrane permeability .
Synthetic Accessibility: Derivatives like 3-propoxycyclobutane-1-carboxylic acid are synthesized via straightforward alkylation, while amino-substituted variants (e.g., target compound) require selective amine protection and coupling . The Fmoc-protected derivative (CAS 1935557-50-8) highlights the importance of protecting groups in peptide synthesis, enabling controlled deprotection .
Applications: Peptide Stapling: The target compound’s rigid cyclobutane and amino group enable covalent cross-linking in peptides, enhancing α-helix stability . Analogues with butenyl groups (E7/Z7) are optimized for ring-closing metathesis (RCM) . Pharmaceutical Intermediates: Fluorinated derivatives (e.g., ) are prioritized for drug candidates due to improved bioavailability, while hydroxyphenyl variants (e.g., ) may serve as kinase inhibitors.
Biological Activity
3-(Propylamino)cyclobutane-1-carboxylic acid is an organic compound notable for its unique cyclobutane structure, which is substituted with a propylamino group and a carboxylic acid functional group. Its molecular formula is C_7H_13NO_2, and it has a molecular weight of approximately 157.213 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The compound features a four-membered cyclobutane ring, which contributes to its distinct reactivity patterns and biological interactions. The presence of the propylamino group enhances its nucleophilic properties, making it a candidate for various chemical reactions typical of amines. The carboxylic acid functionality may also facilitate interactions with biological targets, such as enzymes and receptors.
Pharmacological Potential
Research indicates that 3-(propylamino)cyclobutane-1-carboxylic acid may exhibit several pharmacological activities:
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures can possess antimicrobial properties, potentially making this compound effective against certain pathogens.
- Anticancer Properties : Structural analogs of cyclobutane derivatives have shown promise in inhibiting cancer cell proliferation. The specific interactions of 3-(propylamino)cyclobutane-1-carboxylic acid with cancer-related pathways warrant further investigation.
- Neuroprotective Effects : Given the role of amines in neurotransmission, there is potential for this compound to influence neurological pathways, possibly offering neuroprotective benefits.
Interaction Studies
Understanding how 3-(propylamino)cyclobutane-1-carboxylic acid interacts with biological systems is crucial for elucidating its mechanisms of action. Interaction studies could focus on:
- Binding Affinity : Investigating the binding affinity of this compound to various receptors or enzymes could reveal its therapeutic potential.
- Metabolic Pathways : Analyzing how this compound is metabolized in vivo will help determine its efficacy and safety profile.
Comparative Analysis with Related Compounds
To better understand the potential of 3-(propylamino)cyclobutane-1-carboxylic acid, a comparison with structurally similar compounds can be insightful. The following table summarizes key features of related compounds:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| 3-(Ethylamino)cyclobutane-1-carboxylic acid | Cyclobutane derivative | Ethyl group instead of propyl; potential for similar activity |
| 3-(4-Chlorophenyl)cyclobutane-1-carboxylic acid | Cyclobutane derivative | Contains a phenyl group; may exhibit different pharmacological properties |
| 3-(Propylamino)oxetane-3-carboxylic acid | Oxetane derivative | Similar functionalities; different ring structure |
Case Studies and Research Findings
Several studies have explored the biological activity of cyclobutane derivatives. For instance:
- A study on cyclobutane carboxylic acids indicated their potential as inhibitors for specific enzymes involved in metabolic pathways, suggesting that 3-(propylamino)cyclobutane-1-carboxylic acid could share these properties .
- Research into the synthesis and biological evaluation of related compounds has demonstrated that modifications to the amino group can significantly alter pharmacological profiles, highlighting the importance of structural optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
